1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea
Description
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with two methoxy groups and a fluorophenyl group attached to a urea moiety.
Properties
IUPAC Name |
1-(2,4-dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-20-11-10(7-15-13(18-11)21-2)17-12(19)16-9-6-4-3-5-8(9)14/h3-7H,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWVDOXXXHCJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea typically involves the reaction of 2,4-dimethoxypyrimidine with 2-fluoroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethoxypyrimidin-5-yl)-3-phenylurea: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-bromophenyl)urea:
Uniqueness
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity compared to its analogs. The fluorine atom can also influence the compound’s lipophilicity and ability to cross biological membranes, making it a valuable candidate for various applications.
Biological Activity
Overview
1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea is a synthetic compound that has gained attention in biological research due to its potential therapeutic applications. Its unique structure, featuring a pyrimidine ring with methoxy substitutions and a fluorophenyl group, suggests possible interactions with various biological targets, including enzymes and receptors.
- Molecular Formula : CHFNO
- Molecular Weight : 292.27 g/mol
- CAS Number : 1448077-05-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thus preventing substrate interaction.
- Receptor Modulation : It can modulate receptor functions by interacting with binding sites, leading to altered signaling pathways.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity in various assays:
- Enzyme Inhibition :
- Antitumor Activity :
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics:
- Oral Bioavailability : High bioavailability (up to 87.4%) indicates effective systemic exposure following oral administration.
- Half-Life : Moderate half-life (around 11.2 hours) supports sustained therapeutic effects .
Case Study 1: IDO1 Inhibition
A study focused on the design and synthesis of phenyl urea derivatives demonstrated that structural modifications significantly influenced IDO1 inhibitory activity. The presence of electron-withdrawing groups at the para-position enhanced binding affinity, leading to improved potency compared to unsubstituted derivatives .
Case Study 2: Anticancer Efficacy
In another investigation, a series of pyrimidine derivatives were tested for their anticancer properties. The results indicated that modifications similar to those found in this compound resulted in compounds with notable antitumor efficacy in preclinical models, suggesting a potential pathway for therapeutic development .
Data Table: Biological Activities and Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
